molecular formula C5H9NO2 B3051846 N-(Methoxymethyl)acrylamide CAS No. 3644-11-9

N-(Methoxymethyl)acrylamide

Cat. No.: B3051846
CAS No.: 3644-11-9
M. Wt: 115.13 g/mol
InChI Key: ULYOZOPEFCQZHH-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)acrylamide (NMMA) is a modified acrylamide monomer of significant interest in polymer and materials science research. Its key value lies in its dual functionality: the acryloyl group readily undergoes copolymerization with other monomers such as acrylates and methacrylates, while the methoxymethyl side group enables a self-crosslinking reaction . This crosslinking typically occurs after water evaporation from a polymer emulsion, leading to the formation of a robust, crosslinked network . This mechanism is leveraged to impart superior performance characteristics to synthetic polymers. Researchers utilize NMMA to develop advanced materials with enhanced water resistance, excellent solvent resistance, and high resistance to wet scrubbing . These properties make it a valuable component in the development of textile printing binders, leather finishing agents, architectural latex paints, environmental-friendly flocking adhesives, and high-solid acrylic resins . The compound typically requires stabilization with inhibitors like MEHQ to prevent premature polymerization and must be stored under refrigerated conditions (0-10°C) as it is heat-sensitive . This compound is intended for research applications and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(methoxymethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C5H9NO2/c1-3-5(7)6-4-8-2/h3H,1,4H2,2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYOZOPEFCQZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189960
Record name 2-Propenamide, N-(methoxymethyl)-
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Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-11-9
Record name N-(Methoxymethyl)-2-propenamide
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Record name 2-Propenamide, N-(methoxymethyl)-
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Record name 2-Propenamide, N-(methoxymethyl)-
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Record name N-(methoxymethyl)acrylamide
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Synthetic Methodologies and Precursor Chemistry of N Methoxymethyl Acrylamide

Established Synthetic Routes for N-(Methoxymethyl)acrylamide

The primary and most well-documented method for synthesizing this compound involves the reaction of acrylamide (B121943) with formaldehyde (B43269) and methanol (B129727).

The synthesis of this compound is classically achieved through the reaction of acrylamide, formaldehyde, and methanol. tmoritani.com This process first involves the formation of N-methylolacrylamide from the reaction of acrylamide and formaldehyde. iarc.fr Subsequently, the N-methylolacrylamide undergoes etherification with methanol to yield this compound.

The initial reaction between acrylamide and formaldehyde is typically conducted in an aqueous solution. google.com The reaction is sensitive to pH and is often carried out under basic conditions to facilitate the formation of the N-methylol intermediate. google.com Following the formation of N-methylolacrylamide, the etherification step with methanol produces the final product.

Table 1: Key Reactants in the Synthesis of this compound

ReactantRole
AcrylamideThe primary backbone of the final monomer.
FormaldehydeProvides the hydroxymethyl group for the initial reaction.
MethanolReacts with the N-methylol intermediate to form the methoxymethyl group.

The synthesis of N-substituted acrylamides, including NMMA, can be optimized through the use of various catalytic systems to improve reaction rates and yields. While the base-catalyzed reaction of acrylamide and formaldehyde is common, other catalysts can be employed for similar transformations. For instance, the synthesis of N-substituted methacrylamides has been achieved by reacting methacrylic acid esters with amines in the presence of an alkyltin alkoxide catalyst. google.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of NMMA. Key parameters that are often adjusted include:

Temperature: The reaction temperature influences the rate of both the initial methylolation and the subsequent etherification.

pH: Maintaining an appropriate pH is critical, especially during the initial reaction of acrylamide and formaldehyde, which is typically base-catalyzed. google.com

Reactant Ratios: The molar ratios of acrylamide, formaldehyde, and methanol are carefully controlled to drive the reaction towards the desired product and minimize side reactions.

Achieving high purity is essential for the use of this compound in polymerization, as impurities can interfere with the reaction. Common purification methods include:

Vacuum Distillation: This is a frequently cited method for purifying NMMA, effectively separating it from less volatile impurities and unreacted starting materials. tmoritani.com

Flash Chromatography: For smaller scale preparations or to achieve very high purity, flash chromatography on silica (B1680970) gel is a viable option. This technique separates compounds based on their polarity. rsc.org The process involves dissolving the crude product, loading it onto a silica gel column, and eluting with a suitable solvent system. rsc.org

Washing/Extraction: A series of washing steps can be employed to remove water-soluble impurities. This may involve washing with brine (saturated salt water) and then water. rsc.orggoogle.com In some procedures, the reaction mixture is quenched with water and then extracted with an organic solvent like ethyl acetate (B1210297). rsc.org

Recrystallization: While more common for solid compounds, recrystallization can be used if the product or an intermediate can be solidified under certain conditions. rsc.org

Table 2: Comparison of Purification Techniques

Purification MethodPrincipleApplication for NMMA
Vacuum DistillationSeparation based on differences in boiling points under reduced pressure.Effective for large-scale purification of liquid NMMA. tmoritani.com
Flash ChromatographySeparation based on polarity differences on a stationary phase.Suitable for obtaining high-purity samples, often at a smaller scale. rsc.org
Washing/ExtractionRemoval of impurities based on their solubility in different liquid phases.Used to remove salts and water-soluble byproducts. rsc.org

Catalytic Systems and Optimization of Reaction Conditions

Synthesis of Labeled this compound Derivatives for Mechanistic Elucidation

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and kinetics. The synthesis of labeled this compound and related compounds allows researchers to trace the path of specific atoms throughout a chemical transformation or polymerization process.

For instance, deuterated chloroform (B151607) has been used in electrochemical reactions with N-arylacrylamides to produce deuterated oxindoles, demonstrating the potential for isotope labeling in studying radical cyclization mechanisms. beilstein-journals.org The synthesis of isotopically labeled substrates is a general strategy used to measure kinetic isotope effects, which provide insight into transition state structures. nih.gov While direct examples for the synthesis of isotopically labeled this compound were not prevalent in the searched literature, the principles of synthesizing labeled organic molecules are well-established. acs.org This would typically involve using a labeled precursor, such as deuterated methanol or formaldehyde containing carbon-13 or carbon-14, in the standard synthetic route. These labeled monomers can then be used in polymerization studies to understand the mechanistic details of polymer formation and crosslinking.

Polymerization Mechanisms and Kinetic Investigations of N Methoxymethyl Acrylamide

Homopolymerization Studies of N-(Methoxymethyl)acrylamide and Analogues

The homopolymerization of this compound and related N-alkoxymethyl(meth)acrylamides has been investigated using several distinct mechanistic pathways. These methods offer different levels of control over the resulting polymer's molecular weight, architecture, and functionality.

Conventional Radical Polymerization

Conventional or free radical polymerization is a robust and widely used method for producing high-molecular-weight polymers from a variety of vinyl monomers. nih.gov In this process, a free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is used to generate radicals that initiate the polymerization of this compound. tmoritani.com This method is effective for producing self-crosslinkable polymers when NMMA is copolymerized with other monomers like vinyl acetate (B1210297). tmoritani.com

The N-alkoxymethyl(meth)acrylamide functional group, particularly with lower alkoxy groups, can be highly reactive, which necessitates careful control of reaction conditions, especially in aqueous systems, to prevent gelling. google.com For instance, N-butoxymethyl(meth)acrylamide is often preferred over N-methoxymethyl(meth)acrylamide in aqueous emulsion polymerization to mitigate this reactivity. google.com The process is generally characterized by rapid reaction rates but offers limited control over molecular weight distribution and polymer architecture, which is a significant drawback compared to controlled polymerization techniques. nih.gov In some cases, the free radical polymerization of related N-alkyl acrylamides in toluene (B28343) has shown unusual concentration effects, suggesting the formation of pre-reaction monomer assemblies that influence polymerization kinetics. researchgate.net

Anionic Polymerization

Anionic polymerization is a form of living polymerization that proceeds with a growing chain end carrying a negative charge. researchgate.net This technique is suitable for vinyl monomers with electron-withdrawing groups and allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.1). researchgate.net

The direct anionic polymerization of acrylamide (B121943) derivatives can be challenging. However, protecting the N-H proton, as in this compound and its analogues, facilitates the process. For example, the anionic polymerization of N-methoxymethyl-N-isopropylacrylamide has been successfully carried out using initiators like diphenylmethyllithium in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C). researchgate.net The resulting polymers exhibit controlled molecular weights and narrow polydispersities. researchgate.net The protective methoxymethyl group can be subsequently hydrolyzed under acidic conditions to yield a well-defined poly(N-isopropylacrylamide). researchgate.net

Recent studies have also explored Lewis pair-catalyzed anionic polymerization of dialkyl acrylamides, which can proceed rapidly at higher temperatures and show tolerance to air and moisture, expanding the utility of this method. chemrxiv.org

Table 1: Anionic Polymerization of N-methoxymethyl-N-isopropylacrylamide

Initiator Solvent Temperature (°C) Time (h) Mₙ (Theoretical) Mₙ (Experimental) Đ (Mₙ/Mₙ) Reference
Diphenylmethyllithium THF -78 1-3 Predicted Matches Prediction ~1.1 researchgate.net
Diphenylmethylpotassium THF -78 1-3 Predicted Matches Prediction ~1.1 researchgate.net
Diphenylmethylcesium THF -78 1-3 Predicted Matches Prediction ~1.1 researchgate.net

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) methods have been developed to overcome the limitations of conventional radical polymerization, offering precise control over polymer molecular weight, polydispersity, and architecture. nih.govmdpi.com The main CRP techniques include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). nih.govsigmaaldrich.com

RAFT polymerization is a versatile CRP method applicable to a wide range of monomers, including acrylamides. nih.govmdpi.com It relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. nih.govsigmaaldrich.com The choice of CTA is critical for the success of the polymerization and depends on the specific monomer and reaction conditions. nih.gov

RAFT has been successfully applied to the homopolymerization of acrylamide and its derivatives, often yielding well-defined polymers. mdpi.comnih.govresearchgate.net For instance, the polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride was achieved with good control in a water/2-propanol mixture using 4-cyanopentanoic acid dithiobenzoate as the CTA. rsc.org While direct studies on the RAFT polymerization of NMMA are less common, the success with structurally similar acrylamides indicates its high potential. The technique allows for the synthesis of various architectures like block copolymers. nih.govrsc.org

ATRP is a powerful CRP technique that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.comtcichemicals.com This process enables the synthesis of polymers with complex architectures and well-defined characteristics. tcichemicals.com

However, the ATRP of (meth)acrylamides can be challenging. researchgate.netcmu.edu Potential issues include the catalyst being inactivated by complexation with the amide group on the polymer chain. researchgate.netcmu.edu Despite these challenges, controlled polymerization of N,N-dimethylacrylamide has been achieved using specific initiating systems like methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine, resulting in polymers with low polydispersity (Đ < 1.2). researchgate.net For N-isopropylacrylamide, an ATRP system using a copper(I) bromide/Me₆Tren catalyst complex has shown good control and enabled the synthesis of block copolymers. mdpi.com The success of ATRP for these related monomers suggests that with careful selection of the catalyst, ligand, and solvent, it could be a viable method for the controlled polymerization of NMMA. cmu.edumdpi.com

Table 2: ATRP of N-Substituted Acrylamides

Monomer Initiator Catalyst/Ligand Solvent Temperature Đ (Mₙ/Mₙ) Reference
N,N-dimethylacrylamide Methyl 2-chloropropionate CuCl/Me₆TREN Toluene Room Temp. < 1.2 researchgate.net
N-isopropylacrylamide Ethyl-2-chloropropionate CuCl/Me₆Tren DMF/Water Room Temp. Narrow mdpi.com
N-isopropylacrylamide 2-bromoisobutyrate initiator CuBr/Me₆TREN Isopropanol 0°C Narrow mdpi.com

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains, creating dormant species. icp.ac.rursc.org This equilibrium between active and dormant chains allows for controlled polymer growth. icp.ac.ru The process was one of the first CRP methods discovered and is effective for synthesizing well-defined macromolecular architectures. nih.govicp.ac.ru

The application of NMP is somewhat restricted to certain monomer families, with styrenic and acrylic polymers being the most successfully polymerized. nih.gov Polymerization of methacrylic esters and, by extension, methacrylamides has been historically challenging due to side reactions at the high temperatures often required for NMP. scirp.orgnih.gov However, the development of new nitroxides and techniques like photo-induced NMP has expanded its applicability at lower temperatures. scirp.orgmdpi.com While specific studies on the NMP of this compound are limited, the general difficulties associated with methacrylamides suggest that significant optimization would be required for a successful and controlled polymerization. scirp.orgnih.gov

Group Transfer Polymerization (GTP) of N,N-Disubstituted Acrylamides

Group Transfer Polymerization (GTP) has been identified as a viable method for the controlled polymerization of N,N-disubstituted acrylamides, a class of monomers to which this compound belongs. Research in this area has highlighted the use of organocatalysts and hydrosilanes to achieve living polymerization characteristics.

A notable advancement in this field is the tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃)-catalyzed GTP of N,N-disubstituted acrylamides (DAAm) that employs a moisture-tolerant hydrosilane as a component of the initiator system. researchgate.netacs.org This method involves monomer activation, the in-situ formation of a silyl (B83357) ketene (B1206846) aminal as the true initiator via 1,4-hydrosilylation of the acrylamide, and the subsequent GTP process. researchgate.netacs.org The choice of hydrosilane has been shown to be critical, with less sterically hindered silanes like dimethylethylsilane providing better control over the polymerization. researchgate.net The structure of the N,N-disubstituted acrylamide monomer also significantly influences the livingness of the polymerization. For instance, monomers with more obstructive side groups, such as N-acryloylmorpholine, have demonstrated more precise control over molecular weight and its distribution compared to less hindered monomers like N,N-diethylacrylamide. researchgate.net

Furthermore, organic acids have been explored as efficient catalysts for the GTP of N,N-disubstituted acrylamides, using a silyl ketene acetal (B89532) as the initiator. rsc.org These systems have been successfully applied to a range of N,N-disubstituted acrylamides and have been utilized in the synthesis of both acrylamide-acrylamide homopolymers and methacrylate-acrylamide hetero-block copolymers. rsc.org

While these studies provide a strong foundation for the GTP of the broader class of N,N-disubstituted acrylamides, specific research focusing exclusively on the Group Transfer Polymerization of this compound was not prominent in the reviewed literature.

Copolymerization Behavior of this compound

Monomer Reactivity Ratios in Copolymerization Systems

The monomer reactivity ratios are crucial parameters for predicting the composition of a copolymer. For the copolymerization of N-(alkoxymethyl)-acrylamides, specific data has been reported for a closely related monomer, N-(n-butoxymethyl)-acrylamide (BMAM), with vinyl acetate (VAc). The reactivity ratios were determined to be r₁ = 8 and r₂ = 0.095. tmoritani.com It has been assumed in the literature that these values are applicable to the copolymerization of this compound (MMAM) with vinyl acetate as well. tmoritani.com

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Reference
N-(n-butoxymethyl)-acrylamide (BMAM)Vinyl Acetate (VAc)80.095 tmoritani.com
This compound (MMAM)Vinyl Acetate (VAc)8 (Assumed)0.095 (Assumed) tmoritani.com

Copolymerization with Vinyl Acetate and Subsequent Poly(vinyl alcohol) Modification

This compound has been successfully copolymerized with vinyl acetate to create copolymers that can be subsequently modified to yield self-crosslinkable poly(vinyl alcohol) (PVA). tmoritani.com This process involves the alcoholysis of the vinyl acetate units in the copolymer. The resulting modified PVA contains pendant methoxymethyl-acrylamide units that can undergo crosslinking in the dry state, particularly with the aid of an acid catalyst like ammonium (B1175870) chloride. tmoritani.com This property is highly valuable for producing materials with high water resistance. A modified PVA containing 1.0 mol% of N-(n-butoxymethyl)-acrylamide units, a similar monomer, was shown to form a crosslinked film with high resistance to boiling water. tmoritani.com It is reported that modification with this compound yields a similar performance. tmoritani.com

The crosslinking reaction is believed to proceed through the reaction of the hydroxyl groups of the PVA backbone with the N-(methoxymethyl) group of the acrylamide unit, leading to the formation of ether linkages and the release of methanol (B129727). tmoritani.com

Copolymerization with Other Acrylamide Derivatives

This compound can be copolymerized with other acrylamide derivatives, a process that is particularly useful for synthesizing polymers with tailored properties. A key example is the use of N-methoxymethyl-N-isopropylacrylamide, a protected form of N-isopropylacrylamide (NIPAM), in living anionic polymerization. tandfonline.comtandfonline.com This protected monomer allows for the synthesis of well-defined polymers. The methoxymethyl protecting group effectively masks the acidic amide proton of NIPAM during the anionic polymerization and can be readily removed under acidic conditions after polymerization to yield poly(N-isopropylacrylamide). tandfonline.com This strategy has been employed to create block copolymers with well-controlled architectures. tandfonline.comtandfonline.com

Formation of Block and Graft Copolymers Incorporating this compound Units

The ability to form block and graft copolymers is a significant feature of this compound's polymerization behavior.

Block Copolymers: Well-defined block copolymers have been synthesized using a protected monomer, N-methoxymethyl-N-isopropylacrylamide. tandfonline.comtandfonline.com Through sequential anionic polymerization, block copolymers of this protected monomer with monomers like styrene (B11656) and isoprene (B109036) have been successfully prepared. tandfonline.com Subsequent removal of the methoxymethyl protecting group yields amphiphilic block copolymers containing a poly(N-isopropylacrylamide) segment. The synthesis of a poly(styrene)-b-poly(N-methoxymethyl-N-isopropylacrylamide) block copolymer, for example, results in a polymer with a narrow molecular weight distribution (Mw/Mn = 1.11). tandfonline.com

Block CopolymerMonomersMₙ (calc)Mₙ (obs)Mₙ/MₙReference
Poly(styrene)-b-poly(N-methoxymethyl-N-isopropylacrylamide)Styrene, N-methoxymethyl-N-isopropylacrylamide15,30015,5001.11 tandfonline.com
Poly(isoprene)-b-poly(N-methoxymethyl-N-isopropylacrylamide)Isoprene, N-methoxymethyl-N-isopropylacrylamide14,00014,2001.12 tandfonline.com

Graft Copolymers: The incorporation of this compound into graft copolymers has also been documented. For instance, a patent describes the formation of a graft copolymer where the backbone is poly(N,N-dimethylacrylamide) and the pendant polymer is a copolymer of acrylamide, N-butoxymethyl-methacrylamide, and N-methoxymethyl-acrylamide. google.com Such graft copolymers can be synthesized through various methods, including the use of telechelic polymers or macromonomers. google.com Another patent mentions the grafting of N-(isobutoxymethyl)-acrylamide onto a poly(oxyalkylene) polymer.

Kinetic Investigations of this compound Polymerization

Detailed kinetic studies specifically focused on the homopolymerization of this compound, such as the determination of its activation energy or specific reaction orders, are not extensively covered in the available literature. However, kinetic studies on the radical polymerization of other N-substituted acrylamides provide some general insights.

For the free radical polymerization of N-substituted amides, the rate of polymerization is generally dependent on monomer and initiator concentrations. researchgate.netsapub.org For example, in the polymerization of N-[4-(4`-cyanophenoxy) phenyl] acrylamide, the reaction order with respect to the initiator was found to be 0.57, which is in line with a bimolecular termination mechanism. The polymerization rate of acrylamide and its derivatives can also be influenced by the solvent, due to factors like hydrogen bonding interactions between the solvent, monomer, and the growing polymer chain.

Elucidation of Propagation Kinetics

The propagation kinetics of this compound (NMMAm), a critical aspect for controlling the polymer chain's growth and final properties, are primarily investigated through advanced techniques like pulsed laser polymerization (PLP) combined with size exclusion chromatography (SEC). While specific data for the propagation rate coefficient (k_p) of this compound is not extensively documented in publicly available literature, the kinetics can be understood by drawing parallels with structurally similar N-substituted acrylamides.

Computational methods, particularly density functional theory (DFT), have become invaluable for elucidating the reaction kinetics of acrylamide derivatives. researchgate.net These studies model the transition states of the propagation step to calculate the activation energy and, subsequently, the propagation rate constant. For instance, studies on N-methylacrylamide (NMAAm) have evaluated the propagation rate constant ratio against N,N-dimethylacrylamide (DMAAm) by modeling reactions at the dimeric stage. researchgate.net These computational analyses reveal that steric effects and the potential for hydrogen bonding interactions between the reactive fragments are determinant factors for the most favorable modes of monomer addition. researchgate.net

Key factors influencing the propagation kinetics include:

Monomer Structure: The substituent on the nitrogen atom significantly impacts steric hindrance and electronic effects at the propagating radical and the incoming monomer.

Stereochemistry: The formation of isotactic, syndiotactic, or atactic polymer chains is governed by the direction of monomer attack (pro-meso or pro-racemo). For N-methylacrylamide, gauche and trans orientations are preferred for pro-meso and pro-racemo attacks, respectively. researchgate.net

Chain Length Dependency: The propagation rate constant can be dependent on the chain length of the propagating radical, especially in the early stages of polymerization. yok.gov.tr

Quantum chemical calculations have been validated by comparing computed rate constants with experimental values for related monomers, lending confidence to their predictive power for monomers like this compound. researchgate.net These computational approaches can also model the influence of prereactive complexes and solvent effects on the propagation rates.

Influence of Initiator Systems and Catalysts on Polymerization Rates

The rate of polymerization for this compound is highly dependent on the choice of initiator system and the presence of catalysts. These components dictate the efficiency of radical generation and the subsequent propagation steps.

Initiator Systems: Free-radical polymerization is the most common method for acrylamides, utilizing various initiator systems:

Redox Initiator Systems: These systems are widely used for aqueous polymerization and operate effectively at moderate temperatures. A common redox pair is ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator. bio-rad.com TEMED accelerates the rate of free radical formation from the persulfate. bio-rad.com Another system is the APS-sodium metabisulfite (B1197395) (SPS) pair. itu.edu.tr While both are effective, the APS-SPS system can exhibit an initial slow period before a rapid polymerization phase. itu.edu.tr The concentration of these initiators is a crucial parameter; increasing the initiator concentration generally leads to a higher polymerization rate but can result in shorter polymer chains. bio-rad.comnih.gov

Photoinitiators: Photochemical polymerization, often initiated by systems like riboflavin (B1680620) in the presence of UV light, typically proceeds more slowly than chemical polymerization. bio-rad.com For related methacrylamide (B166291) systems, a combination of 2,2-dimethoxy-2-phenyl acetophenone (B1666503) (DMPA) and diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI-PF6) has been used for photopolymerization. nih.gov

Anionic Initiators: For protected monomers similar to this compound, such as N-methoxymethyl-N-isopropylacrylamide, living anionic polymerization can be achieved. researchgate.net Initiators like diphenylmethyllithium, used in conjunction with additives like diethylzinc (B1219324) in tetrahydrofuran (THF) at low temperatures, can produce polymers with controlled molecular weights and narrow distributions. researchgate.net

Catalysts: Lewis acids can be employed as catalysts in the radical polymerization of acrylamide derivatives to influence both the rate and the stereochemistry of the resulting polymer. acs.org

Lewis Acid Catalysis: Catalysts such as zinc bromide (ZnBr₂) and scandium triflate (Sc(OTf)₃) can coordinate to the polar groups of the monomer and the propagating chain end. acs.org This coordination affects the electronic state and stereochemistry of the transition state, which in turn can alter the polymerization rate. For example, in the polymerization of α-(methoxymethyl)acrylates, these catalysts were shown to produce syndiotactic- and isotactic-rich polymers, respectively, where an atactic polymer was formed in their absence. acs.org The specific impact on the rate depends on the stability of the resulting complex and its influence on the propagation step.

The table below summarizes the effects of various initiator systems on acrylamide polymerization.

Initiator SystemTypeAccelerator/Co-catalystKey Influence on Polymerization Rate
Ammonium Persulfate (APS)RedoxN,N,N',N'-tetramethylethylenediamine (TEMED)Accelerates radical formation, leading to a rapid polymerization rate. bio-rad.comitu.edu.tr
Ammonium Persulfate (APS)RedoxSodium Metabisulfite (SPS)Can result in an initial induction period followed by rapid polymerization. itu.edu.tr
DiphenylmethyllithiumAnionicDiethylzinc (Et₂Zn)Enables controlled/living polymerization, with the rate influenced by initiator and additive concentrations. researchgate.net
RiboflavinPhotoinitiatorUV Light / TEMEDGenerally slower than chemical initiation; rate is dependent on light intensity. bio-rad.com

Solvent Effects on Polymerization Kinetics

The solvent plays a crucial role in the polymerization kinetics of acrylamides, influencing monomer reactivity, radical stability, and the conformation of the propagating polymer chain. This is particularly true for monomers capable of hydrogen bonding, where the solvent can interact with the amide group.

Polar Protic Solvents: Water is a common solvent for acrylamide polymerization and has been shown to have a dramatic effect on propagation rates. researchgate.netresearchgate.net Computational studies on acrylamide show that the inclusion of explicit water molecules in the model can increase the calculated propagation rate by several orders of magnitude. researchgate.net This is often attributed to hydrogen bonding between water and the transition state, which can stabilize it and lower the activation energy for propagation. Experimental studies on acrylic acid and methacrylic acid, which also feature hydrogen-bonding capabilities, confirm that the propagation rate coefficient increases significantly when moving from bulk polymerization to dilute aqueous solutions. yok.gov.truni-goettingen.de

Organic Solvents: The choice of organic solvent can significantly alter polymerization rates. For the polymerization of N-butylacrylamide and N-octylacrylamide, a strong dependence of the reaction rate on the composition of water-tetrahydrofuran (THF) mixed solvents was observed. researchgate.net The rate of acrylamide polymerization is known to decrease sharply with the addition of THF to an aqueous solution. researchgate.net In studies of N-(2-hydroxypropyl)methacrylamide, changing the solvent's proticity and polarity was found to influence the solution propagation rate directly. rsc.org

Solvent as a Reaction Medium: The viscosity of the solvent and its ability to dissolve the monomer and the resulting polymer affect the kinetics, especially at high conversions. The Trommsdorff–Norrish effect, or gel effect, where the polymerization rate auto-accelerates due to a decrease in the termination rate in viscous media, is a common feature in acrylamide polymerizations. capes.gov.br The presence and concentration of a solvent can modulate the onset and intensity of this effect. nih.gov

The table below outlines the observed effects of different solvents on the polymerization of acrylamide-type monomers.

Solvent TypeExample(s)General Effect on Polymerization Kinetics
Polar ProticWater, Ethanol/WaterCan significantly increase the propagation rate coefficient (k_p) through hydrogen bonding and stabilization of the transition state. researchgate.netnih.gov
Aprotic/Less PolarTetrahydrofuran (THF), Ethyl AcetateCan lead to lower polymerization rates compared to aqueous systems; specific effects depend on the monomer. researchgate.netnih.gov
Mixed SolventsWater/THFPolymerization rate is highly dependent on the solvent composition. researchgate.net

Stereochemical Control and Tacticity in Poly N Methoxymethyl Acrylamide Systems

Strategies for Stereospecific Polymerization of Acrylamide (B121943) Monomers

Achieving stereocontrol in the polymerization of acrylamide derivatives is challenging, particularly in free-radical systems, due to the high reactivity and neutral charge of the growing radical species. researchgate.net However, several effective strategies have emerged to overcome this hurdle.

One successful approach is anionic polymerization . This method can produce highly stereoregular polymers, but it requires the protection of the acidic amide proton on N-monosubstituted acrylamides to prevent premature termination. core.ac.uknii.ac.jp Once the proton is protected, anionic polymerization can proceed to yield polymers with high tacticity. core.ac.uk

For the more common radical polymerization methods, stereocontrol is typically achieved by using additives that influence the approach of the incoming monomer to the propagating chain end. These strategies include:

Hydrogen-Bond-Assisted Control : The use of additives capable of forming hydrogen bonds with the acrylamide monomer can direct the stereochemistry. For instance, the addition of hexamethylphosphoramide (B148902) (HMPA) during the radical polymerization of N-isopropylacrylamide (NIPAAm) in toluene (B28343) at low temperatures afforded a syndiotactic-rich polymer. nii.ac.jp Similarly, primary alkyl phosphates can be used to control the tacticity, with the ability to switch from syndiotactic-rich to isotactic-rich by adjusting the polymerization temperature. nii.ac.jp This weak hydrogen-bonding interaction is a significant tool for stereocontrol in the polymerization of N-monosubstituted acrylamides. core.ac.uk

Controlled/Living Radical Polymerization (CLRP) : Advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and organotellurium-mediated radical polymerization (TERP) offer the ability to control both the molecular weight and the architecture of the polymer. rsc.orgsid.irsid.ir When combined with stereodirecting agents like Lewis acids, these methods provide dual control over both molecular weight and tacticity. rsc.orgbio-conferences.org

Visible-Light Induced Polymerization : A stereospecific living/controlled radical polymerization of N,N-dimethylacrylamide has been achieved using a macromolecular organocobalt complex in conjunction with a lanthanum triflate Lewis acid, activated by visible light. rsc.org This method produced polymers with exceptionally high isotacticity, with meso dyad content reaching up to 94%. rsc.org

Bulky Monomer Design : Another strategy involves the polymerization of bulky acrylamide monomers where steric hindrance dictates the stereochemical outcome. For example, the radical polymerization of N-triphenylmethylmethacrylamide leads to nearly 100% isotactic polymers due to the significant steric bulk of the triphenylmethyl group. nih.gov More recently, acrylamide monomers with pendant groups that are transformable after polymerization have been used. This allows for an iso-specific radical polymerization, followed by modification to yield various isotactic polyacrylamides and polyacrylates. nih.gov

Role of Lewis Acid Catalysts in Stereoregulation

The most prominent strategy for achieving isotactic-specific radical polymerization of acrylamides is the use of Lewis acid catalysts. researchgate.netcore.ac.uk These catalysts coordinate to the monomer and the propagating chain end, creating a sterically hindered environment that guides the incoming monomer to add with a specific orientation, favoring isotactic (meso) placement. acs.org

A variety of Lewis acids have been shown to be effective, with rare-earth metal triflates being particularly noteworthy. Yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃) and Ytterbium trifluoromethanesulfonate (Yb(OTf)₃) have been extensively used to produce isotactic-rich polyacrylamides and polymethacrylamides. researchgate.net The effectiveness of the Lewis acid can be influenced by polymerization conditions such as solvent polarity and temperature. researchgate.netnii.ac.jp For example, the isotacticity of poly(N-isopropylacrylamide) prepared with Y(OTf)₃ in methanol (B129727) increased significantly, from a meso dyad content of 80% at 60°C to 92% at -20°C. sid.ir Solvents like DMSO can inhibit the effect by strongly interacting with the Lewis acid, preventing its coordination with the monomer. researchgate.net

The mechanism involves the Lewis acid coordinating with the polar carbonyl groups of the monomer and the polymer. acs.org This interaction creates a more rigid structure at the propagating chain end, which directs the stereochemical addition of the next monomer unit. Different Lewis acids can induce different tacticities; for instance, in the polymerization of α-(alkoxymethyl)acrylates, Sc(OTf)₃ yielded isotactic-rich polymers, while ZnBr₂ produced syndiotactic-rich polymers. acs.org

The use of combined Lewis acid systems, such as an AlCl₃-FeCl₂ composite, has also been explored. sid.ir In the polymerization of N,N-dimethylacrylamide (DMAA), this combined system in toluene produced a polymer with a very high isotacticity (meso dyad of 95%). sid.ir Atom Transfer Radical Polymerization (ATRP) in the presence of Lewis acids like Y(OTf)₃ or AlCl₃ has also been shown to improve the isotacticity of the resulting polyacrylamide. bio-conferences.orgresearchgate.net

Table 1: Effect of Lewis Acids on the Tacticity of Various Polyacrylamides

Computational Approaches to Understand Stereospecificity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the underlying mechanisms of stereocontrol in polymerization reactions. researchgate.net These theoretical models provide insights into transition states and reaction pathways that are often difficult to probe experimentally.

Computational studies on the free radical polymerization of N,N-dimethyl acrylamide (DMAM) in the presence of a Lewis acid like ScCl₃ have provided a detailed mechanistic picture. researchgate.net The calculations demonstrated that the most energetically favorable pathway involves the Lewis acid forming a bridge, coordinating simultaneously to the carbonyl oxygen of the propagating radical's terminal unit and the carbonyl oxygen of the incoming monomer. researchgate.net This bidentate coordination creates a rigid transition state that favors the pro-meso (isotactic) propagation step. researchgate.net This model provides a strong theoretical foundation for the experimentally observed increase in isotacticity.

Furthermore, computational approaches have been used to understand the role of solvents in directing stereochemistry. For the polymerization of N-isopropylacrylamide, molecular dynamics simulations and DFT calculations have shown how alcohol solvents can influence tacticity. The studies revealed that alcohol molecules can form a hydrogen-bonding bridge between the amide proton (-NH) and the carbonyl group on the syndiotactic propagating chain. This interaction stabilizes the transition state leading to a syndiotactic arrangement more than the corresponding isotactic one, thus explaining the experimentally observed increase in syndiotacticity and reaction rate in the presence of certain alcohols like t-BuOH.

By modeling the various interactions between the monomer, the propagating chain, catalysts, and solvents, these computational methods allow researchers to understand the subtle energetic differences that dictate the stereochemical outcome. This knowledge aids in the rational selection of catalysts and reaction conditions to synthesize polymers with a desired tacticity. researchgate.net

Advanced Characterization Methodologies for N Methoxymethyl Acrylamide Polymers

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(Methoxymethyl)acrylamide polymers. These techniques probe the chemical environment of atoms and functional groups within the polymer chain, offering a detailed picture of its composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the chemical structure and composition of polymers.

¹H NMR Spectroscopy is used to identify the types and connectivity of protons in the polymer. For poly(this compound), the ¹H NMR spectrum reveals characteristic signals for the polymer backbone, the methoxymethyl side chain, and any end groups. The broad peaks in the 1.2-2.8 ppm range are typically assigned to the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the main polymer chain. researchgate.net Signals corresponding to the methoxy (B1213986) protons (-O-CH₃) appear around 3.3 ppm, while the methylene protons of the N-CH₂-O group are expected in the 4.6-4.9 ppm region. The amide proton (N-H) signal can be observed further downfield. By integrating these signals, one can confirm the presence of the monomer units within the polymer and, in copolymers, determine the monomer ratio. nih.gov

¹³C NMR Spectroscopy provides information on the carbon skeleton of the polymer. The carbonyl carbon (C=O) of the amide group gives a characteristic signal in the range of 174-178 ppm. pharmiweb.com The carbons of the polymer backbone (-CH- and -CH₂-) resonate between 35 and 45 ppm. Signals for the methoxymethyl side chain carbons are also distinct: the methoxy carbon (-O-CH₃) typically appears around 55-58 ppm, and the N-CH₂-O carbon resonates at approximately 75-80 ppm. utexas.eduacs.org The high sensitivity of ¹³C chemical shifts to the local environment makes it a valuable tool for studying polymer tacticity (the stereochemical arrangement of monomer units). pharmiweb.com

¹⁵N NMR Spectroscopy , while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the nitrogen environment of the amide group. bizzabo.com In polyamides, ¹⁵N NMR can distinguish between primary, secondary, and tertiary amide nitrogens, which is particularly useful for analyzing branching or cross-linking. pharmiweb.com For linear poly(this compound), a single primary amide nitrogen environment would be expected, with its chemical shift providing information on the electronic environment and hydrogen bonding interactions of the amide group. researchgate.netmdpi.com

Table 5.1.1: Representative NMR Chemical Shifts for Poly(this compound)

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HPolymer Backbone (-CH-, -CH₂-)1.2 - 2.8
Methoxy (-O-CH₃)~3.3
N-Methylene (-N-CH₂-O-)4.6 - 4.9
¹³CPolymer Backbone (-CH-, -CH₂-)35 - 45
Methoxy (-O-CH₃)55 - 58
N-Methylene (-N-CH₂-O-)75 - 80
Carbonyl (C=O)174 - 178

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. researchgate.net The FTIR spectrum of poly(this compound) displays characteristic absorption bands that confirm its chemical structure.

Key vibrational bands include:

N-H Stretching: A peak typically observed in the region of 3300-3350 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide group. jst.go.jpaps.org

C-H Stretching: Aliphatic C-H stretching vibrations from the polymer backbone and the methoxymethyl group appear just below 3000 cm⁻¹.

Amide I (C=O Stretching): A strong, sharp absorption band around 1650-1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide group. This is one of the most prominent peaks in the spectrum. researchgate.net

Amide II (N-H Bending): Another characteristic amide peak appears near 1540 cm⁻¹, arising from the in-plane N-H bending coupled with C-N stretching. aps.org

C-O-C Stretching: A distinct band, often found in the 1100-1050 cm⁻¹ region, is attributed to the asymmetric stretching of the C-O-C ether linkage within the methoxymethyl side chain. plos.org

FTIR is widely used to monitor the progress of polymerization by observing the disappearance of the C=C stretching band of the acrylamide (B121943) monomer (around 1605-1635 cm⁻¹). researchgate.net

Table 5.1.2: Characteristic FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3350N-H StretchSecondary Amide
2850 - 3000C-H StretchAliphatic (Backbone, -CH₃, -CH₂-)
1650 - 1660C=O StretchAmide I
~1540N-H Bend / C-N StretchAmide II
1100 - 1050C-O-C Asymmetric StretchEther

Mass Spectrometry (MALDI-TOF MS) for Molecular Weight and Structural Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has become a vital tool for the characterization of synthetic polymers. tandfonline.com It allows for the accurate determination of absolute molecular weights, molecular weight distributions, and the chemical structure of polymer end groups. numberanalytics.com

In a typical MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound (e.g., trans-3-indoleacrylic acid) and a cationizing agent (e.g., sodium trifluoroacetate). academicjournals.org A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the construction of a mass spectrum.

The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length (n-mer) complexed with a cation (e.g., Na⁺). The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit (115.13 g/mol for this compound). From this distribution, key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) can be calculated. numberanalytics.comjkps.or.kr

Table 5.1.3: Example of a MALDI-TOF MS Data Set for a Poly(this compound) Sample

m/z (Observed)Degree of Polymerization (n)Ion Formula
1173.610[H-(C₅H₉NO₂)₁₀-OH + Na]⁺
1288.711[H-(C₅H₉NO₂)₁₁-OH + Na]⁺
1403.812[H-(C₅H₉NO₂)₁₂-OH + Na]⁺
1518.913[H-(C₅H₉NO₂)₁₃-OH + Na]⁺
1634.114[H-(C₅H₉NO₂)₁₄-OH + Na]⁺
Calculated Values:
Mₙ ( g/mol ) 1455
Mₙ ( g/mol ) 1485
Đ 1.02
Note: This is a hypothetical data set for illustrative purposes, assuming initiator-derived H and OH end groups and sodium cationization.

Other Spectroscopic Techniques

Besides the core methods of NMR, FTIR, and Mass Spectrometry, other spectroscopic techniques can provide valuable information.

Raman Spectroscopy: This technique, which measures the inelastic scattering of light, provides information on molecular vibrations and is complementary to FTIR. academicjournals.org Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to study polymer backbone conformation and crystallinity. jst.go.jpnih.govscribd.com For polyacrylamides, Raman has been used to characterize monomer consumption and polymer formation. scribd.com

UV-Visible (UV-Vis) Spectroscopy: While the poly(this compound) backbone itself does not absorb strongly in the UV-Vis range, the technique can be used to quantify the concentration of polymers in solution if they contain chromophoric end-groups or additives. mdpi.comasianpubs.org It is also a viable method for monitoring the disappearance of the monomer's vinyl group during polymerization, which shows absorbance in the low UV region (around 190-220 nm). mdpi.comtandfonline.com

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles or polymers in solution. aps.orgitu.edu.tr By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the polymer coils, DLS can determine the hydrodynamic radius (Rₕ) of the polymer chains. This provides insight into the polymer's conformation and aggregation behavior in different solvents. researchgate.netfiveable.me

Molecular Architecture and Topological Characterization

Understanding the size, shape, and distribution of polymer chains is critical for predicting their physical and rheological properties. Chromatographic techniques are central to characterizing this molecular architecture.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers. pharmiweb.com The technique separates polymer molecules based on their hydrodynamic volume in solution.

In an SEC system, a polymer solution is passed through a column packed with porous gel particles. Larger polymer coils cannot enter the pores as easily as smaller ones and therefore travel a shorter path, eluting from the column first. Smaller polymer coils explore more of the pore volume, leading to a longer retention time.

The system is calibrated with a series of well-defined polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to create a calibration curve of log(molecular weight) versus elution time. academicjournals.org A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes. From the resulting chromatogram, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ) are calculated. itu.edu.tr N,N-Dimethylformamide (DMF) is a common eluent for analyzing polyacrylamide-based polymers. academicjournals.orgfiveable.me

Table 5.2.1: Typical SEC Research Findings for a Polymer Sample

Sample IDMₙ ( g/mol )Mₙ ( g/mol )Dispersity (Đ = Mₙ/Mₙ)
P(N-MAM)-115,20017,5001.15
P(N-MAM)-228,60033,2001.16
P(N-MAM)-345,10054,1001.20
Note: This table presents representative data illustrating how SEC results are typically reported for different polymer batches.

Morphological and Microstructural Characterization

SEM studies on related acrylamide-based hydrogels show that they typically exhibit a porous, interconnected network. mdpi.comresearchgate.netresearchgate.net The morphology can vary significantly based on synthesis conditions and the presence of other components. For example, unreinforced acrylamide hydrogels may show thin walls and collapsed pores, whereas reinforced samples can display a more ordered and dense structure with thicker walls and homogeneous pore distribution. mdpi.com In blends or composites, SEM can reveal the dispersion of different phases, such as the uniform distribution of montmorillonite (B579905) clay within a polyacrylamide matrix. nih.gov The resulting images often confirm a spongy or fused-sphere-like microstructure, which is critical for applications like drug delivery and as superabsorbent materials. google.comnih.gov

Table 2: SEM Morphological Observations in Acrylamide-Based Polymers This table summarizes findings from various acrylamide-based systems, illustrating typical features observable with SEM.

Polymer SystemObserved MorphologyPreparation/CommentsReference(s)
P(NHAM/AA/AMPS) HydrogelPorous structureN-hydroxymethyl acrylamide copolymer researchgate.net
Acrylamide/CNC HydrogelWell-defined dense structure, homogenous poresReinforced with cellulose (B213188) nanocrystals (CNC) mdpi.com
Polyacrylamide (PAM)/MMT CompositeUniform dispersion of MMT in polymer matrixMMT: Montmorillonite nih.gov
PAN/pNIPAM BlendSpongy network with surface indentationsAfter extraction of pNIPAM google.com
Polyacrylamide HydrogelRough surface with micro spaces and voidsFor drug loading applications researchgate.net

X-ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is the primary technique used to assess the degree of crystallinity in polymeric materials. icdd.com The analysis distinguishes between ordered crystalline regions, which produce sharp diffraction peaks according to Bragg's Law, and disordered amorphous regions, which result in a broad, diffuse signal known as an amorphous halo. icdd.comutah.edu

Polyacrylamides, including poly(NMMA), are generally considered to be amorphous or semi-crystalline materials. mdpi.comresearchgate.net XRD patterns of typical acrylamide-based gels often show a broad halo, confirming their predominantly amorphous nature. researchgate.net However, the degree of crystallinity can be influenced by synthesis conditions, tacticity, and post-synthesis processing like annealing. rsc.org For instance, studies on poly(N,N-dimethylacrylamide) have shown that a highly isotactic polymer, which is typically amorphous, can be converted into a crystalline material upon annealing, resulting in sharp diffraction peaks in its XRD pattern. rsc.org In semi-crystalline polymers, the diffraction pattern is a superposition of sharp crystalline peaks on a broad amorphous background. mdpi.com The percentage of crystallinity can be quantified by calculating the ratio of the integrated area of the crystalline peaks to the total area under the curve. utah.edu

Table 3: Typical XRD Features for Amorphous and Crystalline Polyacrylamides This table provides representative XRD data for related polyacrylamide systems to illustrate the patterns expected for poly(this compound).

Polymer SystemKey XRD Feature(s)2θ (degrees)InterpretationReference(s)
Poly(N-isopropylacrylamide)Broad diffraction peaks~8° and ~20°Semi-crystalline material mdpi.com
Poly(N,N-dimethylacrylamide)Sharp signals after annealingN/AConversion from amorphous to crystalline rsc.org
Polyacrylamide GelAmorphous haloN/AAmorphous substance researchgate.net
Microcrystalline CelluloseSharp crystalline peaks~17° and ~37°Crystalline reference

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of polymers at the nanometer scale. parksystems.com Unlike electron microscopy, AFM scans the surface with a sharp physical probe, allowing for the characterization of various materials, from soft hydrogels to hard polymer films, without the need for conductive coatings. parksystems.compremc.org The primary output is a topographical map from which key surface parameters, such as root-mean-square (RMS) roughness and feature dimensions, can be quantitatively determined. google.com

For poly(this compound) polymers, AFM can reveal fine surface details that are not discernible with other methods. It is used to assess surface smoothness, homogeneity, and the presence of nanoscale domains or phase separation. researchgate.net For example, an AFM study of a paint surface containing a responsive polymer reported an RMS surface roughness of 210 nm, demonstrating high surface heterogeneity. google.com Beyond standard topographical imaging, AFM can also be employed for the molecular imaging of polymer chains, providing direct visualization of branching topology and the distribution of branches on a surface, an application demonstrated for polyacrylates. acs.org

Table 4: Surface Roughness Parameters Measurable by AFM This table lists common parameters used to quantify surface topography from AFM data.

ParameterDescriptionTypical Application
Ra (Average Roughness)The arithmetic average of the absolute values of the profile height deviations from the mean line.General indicator of surface texture.
Rq or RMS (Root Mean Square Roughness)The square root of the mean of the squares of the profile height deviations from the mean line.Standard deviation of surface height; sensitive to large peaks and valleys.
Rz (Ten-Point Mean Roughness)The average distance between the five highest peaks and the five lowest valleys within the evaluation length.Useful for characterizing surfaces with occasional high peaks or deep scratches.
SkewnessA measure of the asymmetry of the profile about the mean line.Indicates the prevalence of peaks (positive skew) or valleys (negative skew).
KurtosisA measure of the "peakedness" or sharpness of the surface profile.Describes the distribution of spikes above and below the mean line.

Thermal Behavior Analysis of this compound Polymers

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of polymers like poly(this compound). The method involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). mdpi.com The resulting thermogram plots percentage weight loss against temperature, revealing the temperatures at which different degradation processes occur.

For acrylamide-based polymers, TGA curves typically show multi-stage degradation profiles. nih.govmdpi.comcornell.edu A small initial weight loss, usually below 150°C, is attributed to the evaporation of absorbed moisture. nih.gov The subsequent degradation steps correspond to the decomposition of the polymer structure. For poly(NMMA), the first major decomposition stage would likely involve the scission of the N-methoxymethyl side group. The final stage at higher temperatures corresponds to the complete degradation of the main polyacrylamide backbone. researchgate.net Studies on similar polymers like poly(N-isopropylacrylamide) show good thermal stability up to 300°C, with the main chain decomposition occurring in the 395–425°C range. mdpi.com Copolymers of acrylamide have been reported to be stable up to 390°C. nih.gov The exact decomposition temperatures and the residual char yield at the end of the analysis provide critical information about the polymer's thermal stability.

Table 5: Thermal Degradation Stages of Various Polyacrylamides via TGA This table compiles TGA data from structurally related polymers to predict the behavior of poly(this compound).

Polymer SystemDegradation Stage 1Degradation Stage 2Degradation Stage 3AtmosphereReference(s)
Acrylamide CopolymersMoisture removal (<300°C)Main chain decomposition (>390°C)-N₂ nih.gov
Poly(N-isopropylacrylamide)Minor lossMain process (395-425°C)Final decompositionN₂ mdpi.com
Poly(N-phenyl acrylamide)Initial degradation (<190°C)Second stageThird stageN₂ cornell.edu
Poly(2-ethyl hexyl acrylate)Side group scission (150-370°C)Backbone degradation (400-450°C)-N₂ nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique extensively used for characterizing the thermal properties of polymeric materials. netzsch.comeag.com The method operates by measuring the difference in heat flow required to increase the temperature of a polymer sample and a reference material as a function of temperature. netzsch.com This analysis provides critical insights into the physical and chemical transitions that occur in a polymer upon heating or cooling, such as the glass transition, melting, and crystallization. netzsch.comeag.com

For polymers containing this compound (NMAA), DSC is an invaluable tool for determining key thermal characteristics that dictate their processing parameters and end-use applications. The incorporation of functional monomers like NMAA into a polymer backbone can significantly alter its thermal behavior. Acrylamide-functional compounds are known to provide versatility in polymer design, allowing for the formulation of polymers with a wide range of glass transition temperatures (Tg), which in turn defines properties from flexible to rigid. google.com

The primary thermal events analyzed by DSC in NMAA-containing polymers would include:

Glass Transition Temperature (T_g): This is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. The T_g is a critical parameter as it defines the upper service temperature for rigid plastics and the lower service temperature for elastomers. For copolymers, the T_g can be tailored by adjusting the comonomer ratio.

Melting Temperature (T_m): For semi-crystalline polymers, the T_m is the temperature at which the crystalline domains melt, and the material transforms into a viscous liquid. The presence and characteristics of a melting endotherm in a DSC scan provide information about the degree of crystallinity.

Crystallization Temperature (T_c): Observed during the cooling cycle of a DSC experiment, the T_c is the temperature at which the polymer chains organize from a disordered melt into ordered crystalline structures. This is an exothermic transition.

While the principles of DSC are well-established for polymer analysis, specific research findings detailing the thermal properties of this compound homopolymers or providing extensive data on its copolymers are not widely available in the reviewed scientific literature. However, the expected data that would be generated from a DSC analysis of hypothetical NMAA-containing polymers are outlined in the table below.

Table 1: Illustrative Data Obtainable from DSC Analysis of NMAA Polymers

Thermal PropertySymbolDescriptionSignificance for NMAA Polymers
Glass Transition TemperatureT_gTemperature of transition from glassy to rubbery state.Indicates the flexibility of the polymer chain and the operational temperature range. The NMAA content would be expected to influence this value.
Melting TemperatureT_mTemperature at which crystalline regions melt.If the NMAA polymer or copolymer is semi-crystalline, this value defines the processing temperature and thermal stability of the crystalline phase.
Crystallization TemperatureT_cTemperature at which ordered crystalline structures form from the melt.Provides insight into the crystallization kinetics and the degree of order that can be achieved in the polymer.
Enthalpy of MeltingΔH_mHeat absorbed during the melting of crystalline domains.Used to calculate the degree of crystallinity, which affects mechanical properties like stiffness and strength.
Enthalpy of CrystallizationΔH_cHeat released during the crystallization process.Compared with ΔH_m to study the thermal history and crystallization behavior of the material.
Heat CapacityC_pAmount of heat required to raise the temperature of the material by one degree.Shows a characteristic step-change at the glass transition, which is a key indicator for identifying T_g.

Crosslinking Mechanisms and Polymer Network Formation Involving N Methoxymethyl Acrylamide

N-(Methoxymethyl)acrylamide as an Intrinsic Crosslinking Agent

This compound functions as an intrinsic, or latent, crosslinking agent due to its bifunctional nature. The molecule contains an acrylamide (B121943) group with a carbon-carbon double bond that can readily participate in addition polymerization, typically initiated by free radicals. google.comzk-fy.com This allows for the incorporation of NMMA units into a linear or branched polymer backbone alongside other monomers like acrylates, styrenes, or vinyl acetate (B1210297). google.comtmoritani.com

The key to its crosslinking capability lies in the pendant N-(methoxymethyl) group, -NH-CH₂-O-CH₃. This group does not typically react under the conditions of free-radical polymerization and remains intact on the polymer backbone. researchgate.net It serves as a latent reactive site that can be activated in a subsequent step, usually by heat and/or an acid catalyst, to form covalent bonds between polymer chains. tmoritani.comgoogle.com This two-stage process—polymerization followed by a distinct crosslinking reaction—allows for excellent control over the material's properties. The initial uncrosslinked polymer is often soluble and processable, and the final, durable three-dimensional network is formed only upon curing. tmoritani.com

Development of Self-Crosslinking Polymer Systems

The incorporation of this compound is a primary strategy for developing one-component (1K) self-crosslinking polymer systems. Unlike two-component (2K) systems that require the mixing of a polymer and a separate crosslinking agent just before application, self-crosslinking polymers have the reactive chemistry built into the polymer chains themselves. google.comresearchgate.net

These systems are formulated by copolymerizing NMMA with other ethylenically unsaturated monomers. google.com For example, self-crosslinking acrylic emulsions are produced by copolymerizing NMMA with monomers such as butyl acrylate (B77674) and methyl methacrylate. google.comzk-fy.com Similarly, N-(alkoxymethyl)-acrylamides have been copolymerized with vinyl acetate, and after alcoholysis of the resulting polymer, yield self-crosslinking poly(vinyl alcohol) (PVOH) derivatives. tmoritani.com

The primary advantage of these systems is the ability to control the timing of the crosslinking reaction. tmoritani.com In aqueous emulsions or solutions, the NMMA-functionalized polymer can remain stable with minimal crosslinking. tmoritani.comhgxx.org The crosslinking is triggered only after application, typically during film formation as water or solvent evaporates and upon heating, often with the aid of a catalyst. zk-fy.comresearchgate.net This leads to the formation of a robust, crosslinked network that enhances properties such as water resistance, solvent resistance, and mechanical strength. zk-fy.comtmoritani.com

SystemComonomersCrosslinking TriggerResulting PropertyReference
Acrylic EmulsionButyl acrylate, Methyl methacrylate, Styrene (B11656)Heat, Acid CatalystImproved mar and acid etch resistance google.com
Modified Poly(vinyl alcohol)Vinyl acetate (followed by hydrolysis)Heat, Ammonium (B1175870) chlorideHigh resistance to boiling water tmoritani.com
Styrene-Acrylic EmulsionStyrene, Acrylic monomersHeat (>110°C)Increased crosslinking degree, tensile strength hgxx.org

Mechanistic Studies of Crosslink Formation

The conversion of a soluble, NMMA-containing polymer into an insoluble, three-dimensional network occurs through specific chemical reactions involving the N-(methoxymethyl) group. The activation of this group can be achieved through several pathways.

The most common mechanism for curing NMMA-containing polymers is through acid catalysis. The reaction can proceed via two main pathways depending on the other functional groups present in the polymer.

Self-Condensation: Two N-(methoxymethyl) groups on adjacent polymer chains can react with each other. Under acidic conditions, the ether oxygen is protonated, leading to the elimination of methanol (B129727) and the formation of a methylene-bis-acrylamide crosslink. This reaction is highly effective in polymers with a significant concentration of NMMA. google.comdss.go.th

Reaction with Co-functional Groups: The N-(methoxymethyl) group can react with other nucleophilic groups on the polymer backbone, such as hydroxyl (-OH) or carboxyl (-COOH) groups. For instance, in copolymers with hydroxyl-containing monomers or in modified poly(vinyl alcohol), the acid-catalyzed reaction involves the N-(methoxymethyl) group reacting with a hydroxyl group. tmoritani.com This process forms an ether linkage and releases a molecule of methanol. tmoritani.com

Commonly used acid catalysts include sulfonic acids, such as p-toluenesulfonic acid, and phosphate (B84403) esters. google.com In some systems, a salt like ammonium chloride can be used, which generates an acid upon heating. tmoritani.com

The primary role of radical processes in the context of NMMA is the initial free-radical polymerization used to synthesize the polymer backbone. google.com The N-methoxymethyl group itself, much like the related N-methylol group, is generally considered insensitive to the free radicals that drive this initial polymerization. researchgate.net

Crosslinking via a secondary radical mechanism is not the typical pathway for the N-(methoxymethyl) functionality. The crosslinking of these systems is predominantly a condensation reaction as described above. However, in formulations that include polyunsaturated monomers, radical initiators (thermal or photoinitiators) can be used to crosslink the polymer chains by reacting with the residual double bonds, but this is a separate mechanism from the reaction of the NMMA group itself.

Polymers containing this compound can be formulated into UV-curable systems. In this context, NMMA may be referred to as a "UV active diluent". zk-fy.com The crosslinking mechanism in these systems is typically driven by the photoinitiated radical polymerization of acrylate or acrylamide double bonds.

The process involves a photoinitiator that, upon exposure to UV radiation, generates free radicals. rsc.orgresearchgate.net These radicals initiate a rapid chain-growth polymerization of the vinyl groups present in the polymer backbone and any multifunctional acrylate or acrylamide crosslinkers in the formulation. researchgate.netnih.gov While the NMMA's double bond is consumed during the initial synthesis of the polymer, if unreacted vinyl groups remain or if the NMMA is used as a reactive diluent in a UV-curable resin, it can participate in the UV-curing process. The N-(methoxymethyl) group itself is not directly crosslinked by the UV light but can undergo its own thermal/acid-catalyzed reaction in a subsequent "dual-cure" step to further increase the crosslink density. osti.govnih.gov

Thermal energy is a critical component for activating the crosslinking of NMMA-functionalized polymers. The crosslinking reactions are typically carried out at elevated temperatures, generally ranging from 110°C to 150°C. hgxx.orggoogle.com Heat provides the necessary activation energy for the acid-catalyzed condensation reactions to proceed at a practical rate. hgxx.org

In a typical process, a coating or film of the NMMA-containing polymer is applied to a substrate. As the material is heated, two events occur: any remaining solvent or water evaporates, and the polymer chains are brought into close contact. The elevated temperature then promotes the acid-catalyzed elimination of methanol, leading to the formation of covalent crosslinks between chains. zk-fy.comtmoritani.com The extent of crosslinking, and thus the final properties of the material, can be controlled by adjusting the curing temperature and time. hgxx.org Studies on related N-methylol acrylamide (NMA) systems show that as the heat treatment temperature increases, properties like crosslinking degree and tensile strength increase accordingly. hgxx.org

Functional Polymer Design and Performance Attributes Derived from N Methoxymethyl Acrylamide

Development of Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, which undergo significant property changes in response to external environmental triggers, are a key area where NMMA-containing polymers show significant promise. These "smart" materials can be engineered to react to changes in temperature and pH.

Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST) Phenomena

Polymers incorporating N-(Methoxymethyl)acrylamide can exhibit thermoresponsive behavior, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in a solvent, typically water, but becomes insoluble and undergoes a phase transition, collapsing from a coil to a globule state, as the temperature is raised above the LCST. researchgate.net This phenomenon is driven by a shift in the balance of interactions between the polymer and solvent molecules.

While much of the research on LCST behavior has focused on poly(N-isopropylacrylamide) (PNIPAAm), which has an LCST of around 32°C, the principles of modifying the transition temperature are applicable to other thermoresponsive polymers. mdpi.com Other examples of thermoresponsive polymers include poly(N,N-diethylacrylamide) (PDEAAm) and poly(N-vinlycaprolactam) (PVCL). mdpi.com The introduction of functional monomers like NMMA can influence the hydrogen bonding and hydrophobic interactions that govern the LCST. researchgate.netresearchgate.net

Table 1: Examples of Thermoresponsive Polymers and their LCST

PolymerLower Critical Solution Temperature (LCST)
Poly(N-isopropylacrylamide) (PNIPAAm)~32 °C mdpi.com
Poly(N,N-diethylacrylamide) (PDEAAm)25 - 32 °C mdpi.com
Poly(N-vinlycaprolactam) (PVCL)25 - 35 °C mdpi.com
Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA)~50 °C mdpi.com
Poly(ethylene glycol) (PEG) / Poly(ethylene oxide) (PEO)~85 °C mdpi.com

Note: The LCST is influenced by factors such as polymer concentration and molar mass. The values presented are approximate and can vary.

pH-Responsive Characteristics

Polymers containing this compound can also be designed to be pH-responsive. This responsiveness is typically achieved by incorporating acidic or basic functional groups into the polymer structure. bohrium.com These groups can ionize in response to changes in the pH of the surrounding environment, leading to changes in the polymer's conformation, solubility, and swelling behavior. bohrium.comasianpubs.org

Water Interaction Properties: Absorption, Swelling, and Solubility

The presence of this compound in a polymer matrix significantly influences its interaction with water, affecting properties like absorption, swelling, and solubility. The hydrophilic amide group and the potential for hydrogen bonding contribute to the water affinity of these polymers. rug.nl

The degree of crosslinking is a critical factor in determining the water interaction properties. davidpublisher.com Crosslinking, which can be facilitated by the self-crosslinking nature of NMMA, creates a three-dimensional network that prevents the polymer from dissolving, instead allowing it to absorb and retain large amounts of water, forming a hydrogel. zk-fy.comrug.nldavidpublisher.com The extent of swelling is inversely proportional to the crosslinking density; a higher degree of crosslinking restricts the expansion of the polymer network, thus reducing its water absorbency. davidpublisher.com

The solubility of NMMA itself in water is noteworthy, with a reported solubility of 312.8 g/L at 25°C. chemicalbook.com This inherent water solubility is a valuable characteristic when synthesizing aqueous polymer systems. atamanchemicals.com

Mechanical Properties of this compound-Containing Polymers

The incorporation of this compound can enhance the mechanical properties of polymers. The ability of NMMA to undergo crosslinking contributes to the formation of a robust polymer network, which can lead to improvements in properties such as hardness and resistance to deformation. researchgate.net For instance, in wood polymer nanocomposites, the presence of a polymer matrix containing acrylamide (B121943) monomers has been shown to significantly improve mechanical strength. researchgate.net

Tailoring Hydrophilic-Hydrophobic Balance and Viscosity

The viscosity of polymer solutions and dispersions can also be influenced by the inclusion of NMMA. The molecular weight of the polymer, the degree of crosslinking, and the interactions between the polymer chains and the solvent all play a role in determining the viscosity. In general, higher molecular weight and increased crosslinking can lead to higher viscosity.

Computational and Theoretical Investigations of N Methoxymethyl Acrylamide Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to study the intrinsic properties of the NMMA monomer and its interactions during chemical reactions. hu-berlin.deunige.ch These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. unige.ch

The reactivity and polymerization behavior of NMMA are heavily influenced by its three-dimensional shape and the distribution of electrons within the molecule. Conformational analysis, typically performed using DFT or ab initio methods, explores the potential energy surface of the molecule by rotating its single bonds to find the most stable arrangements (conformers). auremn.org.br For acrylamide-type monomers, two primary planar conformations around the C-C single bond of the acrylamide (B121943) backbone are typically considered: s-cis and s-trans. researchgate.netresearchgate.net Computational studies on related monomers like N-isopropylacrylamide (NIPAM) have shown that the s-cis monomer conformation is often more stable. researchgate.net The presence of the flexible N-(methoxymethyl) group introduces additional rotational degrees of freedom, leading to a more complex conformational landscape that can be systematically explored through theoretical calculations.

The electronic structure is described by parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net DFT calculations can provide values for these and other quantum chemical descriptors, which are crucial for understanding the monomer's susceptibility to nucleophilic or electrophilic attack during polymerization. researchgate.netmdpi.com

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT Note: This table is illustrative, showing typical parameters obtained from DFT calculations for organic molecules. Specific values for N-(Methoxymethyl)acrylamide would require dedicated computational studies.

ParameterSymbolDescriptionTypical Significance
Energy of HOMOEHOMOEnergy of the highest occupied molecular orbital; related to the ability to donate electrons. researchgate.netHigher values indicate a better electron donor.
Energy of LUMOELUMOEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. researchgate.netLower values indicate a better electron acceptor.
Energy GapΔEELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.netA smaller gap suggests higher reactivity.
Ionization PotentialIThe minimum energy required to remove an electron from the molecule (approximated as -EHOMO). researchgate.netRelates to the molecule's tendency to be oxidized.
Electron AffinityAThe energy released when an electron is added to the molecule (approximated as -ELUMO). researchgate.netRelates to the molecule's tendency to be reduced.
ElectronegativityχThe ability of a molecule to attract electrons ( (I+A)/2 ). researchgate.netA fundamental descriptor of chemical behavior.
Global HardnessηResistance to change in electron distribution ( (I-A)/2 ). researchgate.net"Hard" molecules have a large energy gap.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition state (TS) structures. nih.gov A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation energy (Ea) of the reaction.

For NMMA, this analysis is particularly relevant for understanding its free-radical polymerization. DFT methods can be used to model the propagation step, where a growing polymer radical adds to an NMMA monomer. researchgate.net By calculating the activation energies for different modes of addition (e.g., head-to-tail) and for different stereochemical outcomes (e.g., pro-meso for isotactic vs. pro-racemo for syndiotactic placement), researchers can predict the most likely reaction pathways. researchgate.netresearchgate.net Studies on similar monomers like N-methylacrylamide and N,N-dimethylacrylamide have shown that steric effects and hydrogen bonding interactions are crucial in determining the most favorable addition modes. researchgate.net For NMMA, the methoxymethyl group can engage in specific interactions, potentially influencing the stereoregularity of the resulting polymer, a hypothesis that can be rigorously tested through TS analysis. researchgate.net

Table 2: Illustrative Activation Energies for Polymerization Propagation (based on related acrylamides) Note: These values are based on computational studies of other acrylamide monomers and serve to illustrate the data obtained from transition state analysis.

Monomer SystemComputational MethodCalculated PropertyFinding
N-methylacrylamide (NMAAm)DFT (M05-2X, M06-2X, etc.)Propagation Rate Ratio (kNMAAm/kDMAAm)The calculated ratio aligns with experimental values, validating the model. researchgate.net
N,N-dimethyl acrylamide (DMAM)DFTEffect of Lewis Acid (ScCl3)The Lewis acid is predicted to favor isotactic propagation by bridging the terminal side chain and the incoming monomer. researchgate.net
Acrylamide (AAm) in WaterDFT (B3LYP, MPWB1K, etc.)Effect of Water on Transition StateWater molecules can either stabilize or destabilize the transition state, affecting the reaction rate. researchgate.net

Conformational Analysis and Electronic Structure

Molecular Dynamics Simulations of Polymer Chains and Networks

While quantum mechanics is ideal for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to investigate the collective behavior of thousands or millions of atoms over time. mdpi.com This makes MD the method of choice for studying the structure and dynamics of poly(this compound) (PNMMA) chains and crosslinked networks. nih.govmdpi.com

In MD simulations, atoms are treated as classical particles whose movements are governed by a "force field"—a set of equations and parameters that describe the potential energy of the system as a function of atomic positions. mdpi.com By solving Newton's equations of motion, the trajectory of every atom is tracked over time, providing a dynamic view of the polymer system. nih.gov

Simulations of PNMMA can reveal:

Chain Conformation: Properties like the radius of gyration (a measure of chain size) can be calculated to understand how the polymer folds in different solvents or temperatures. nih.gov

Solvation: MD can model the explicit interactions between polymer chains and solvent molecules (e.g., water), quantifying hydrogen bonds and analyzing the structure of the hydration shell around the polymer. nih.govresearchgate.net

Network Formation: For crosslinked PNMMA systems, MD can simulate the structure of the resulting hydrogel network, providing insights into pore size and distribution.

Adsorption on Surfaces: The interaction of PNMMA chains with various surfaces (e.g., cellulose (B213188), minerals) can be modeled to understand adsorption mechanisms, which is relevant for applications in coatings and material science. mdpi.commdpi.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Polymer System Note: This table outlines the general setup for an MD simulation, based on studies of polyacrylamide and its derivatives.

ParameterExample Value/MethodPurpose
Force FieldPCFF+, GAFF, OPLS2005Describes the interactions between atoms in the polymer and solvent. mdpi.comfrontiersin.org
Water ModelTIP3P, TIP4P/2005Defines the geometry and interaction parameters for water molecules in aqueous simulations. frontiersin.org
EnsembleNVT (constant Number of particles, Volume, Temperature)Defines the thermodynamic conditions of the simulation. nih.govmdpi.com
Temperature298 KMaintained using a thermostat (e.g., Nosé-Hoover) to simulate conditions of interest. nih.gov
Simulation Time500 ps - 100s of nsThe duration over which the system's evolution is tracked. Depends on the process being studied. mdpi.com
Boundary ConditionsPeriodicThe simulation box is replicated in all directions to simulate a bulk system and avoid edge effects. nih.gov

Modeling of Polymerization Processes and Kinetic Parameters

Computational models can simulate the entire polymerization process, from initiation to termination, to predict kinetic outcomes. These models often combine data from quantum chemical calculations (like activation energies) with statistical methods to describe the evolution of the polymer population. frontiersin.org

For NMMA, kinetic modeling could be used to:

Predict the rate of polymerization under various conditions (monomer concentration, initiator concentration, temperature). uobaghdad.edu.iq

Estimate the average molecular weight and molecular weight distribution of the resulting polymer.

Investigate the effect of the methoxymethyl group on polymerization kinetics compared to other acrylamides like acrylamide or N-isopropylacrylamide. advancedsciencenews.comuobaghdad.edu.iq

Theoretical Prediction of Polymer Properties and Interactions

A key advantage of computational modeling is its ability to predict the macroscopic properties of a polymer based on its chemical structure. frontiersin.org This allows for the in silico design of polymers with desired characteristics before undertaking costly and time-consuming laboratory synthesis.

For poly(this compound), theoretical methods can predict:

Mechanical Properties: The persistence length, a measure of a polymer chain's stiffness, can be calculated from MD simulations. frontiersin.org This relates to the mechanical properties of the bulk material.

Thermoresponsive Behavior: Many poly(N-substituted acrylamide)s, like PNIPAM, exhibit a lower critical solution temperature (LCST), causing them to undergo a coil-to-globule transition and phase separate from water upon heating. frontiersin.org MD simulations are a primary tool for investigating this phenomenon, as they can model the conformational collapse of the polymer chain and the associated changes in hydration. researchgate.netfrontiersin.org Theoretical studies could predict whether PNMMA exhibits similar thermoresponsive properties.

Interaction Energies: MD simulations can quantify the strength of interaction between PNMMA and other molecules or surfaces. mdpi.com For example, the binding energy of the polymer to a mineral surface can be calculated, which is crucial for applications in areas like enhanced oil recovery or water treatment. mdpi.commdpi.com

By combining these varied computational approaches, a comprehensive, multiscale understanding of this compound systems can be developed, from the quantum behavior of a single monomer to the macroscopic properties of the final polymer material.

Advanced Research Applications of N Methoxymethyl Acrylamide Based Polymers

Functionalization of Poly(vinyl alcohol) for Enhanced Performance

The modification of poly(vinyl alcohol) (PVA), a widely used water-soluble and biocompatible polymer, with N-(Methoxymethyl)acrylamide serves to create self-crosslinkable PVA derivatives with significantly enhanced properties. tmoritani.com The process involves the copolymerization of vinyl acetate (B1210297) (VAc) with a small amount of MMAM, followed by the alcoholysis of the resulting poly(vinyl acetate) copolymer. tmoritani.comresearchgate.net This method yields a modified PVA that remains water-soluble in its powder form and in aqueous solutions but can be crosslinked in a controlled manner, for instance, in the dry state with the aid of a catalyst like ammonium (B1175870) chloride. tmoritani.com

This controllable crosslinking is a marked advantage over modifications with monomers like N-methylol-acrylamide, where premature crosslinking can occur during the synthesis (alcoholysis) phase. tmoritani.comresearchgate.net The covalent network formed by the MMAM units dramatically improves the material's resistance to water. Research has shown that modified PVA films containing similar N-(alkoxymethyl)-acrylamide units exhibit high resistance to boiling water. For example, a modified PVA with 1.0 mol% of N-(n-butoxymethyl)-acrylamide units produced a crosslinked film with a very low sol fraction of 0.8% and a swelling degree of 2.4 wt/wt in boiling water, indicating a highly stable and water-resistant network. tmoritani.com It has been noted that modification with this compound achieves a similar level of performance. tmoritani.comresearchgate.net

Table 1: Performance of Self-Crosslinkable PVA Modified with N-(alkoxymethyl)-acrylamides tmoritani.com
Modifying MonomerMonomer Content in PVA (mol%)PropertyResult
N-(n-butoxymethyl)-acrylamide*1.0Sol Fraction in Boiling Water0.8%
Swelling Degree (wt/wt)2.4

*Performance with this compound is reported to be similar.

Design and Engineering of Hydrogel Materials

The inherent self-crosslinking ability of this compound makes it a highly effective monomer for the design and engineering of hydrogels. zk-fy.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water. researchgate.net Typically, their synthesis requires a monomer and a separate crosslinking agent, such as N,N′-methylenebisacrylamide. Polymers incorporating MMAM, however, can form these networks without an additional crosslinker. The methoxymethyl group can react under specific stimuli, such as heat or a change in pH, to form covalent bonds between polymer chains, leading to the formation of a stable hydrogel network. google.comhgxx.org

Smart or stimuli-responsive hydrogels are materials that undergo significant changes in their properties in response to small environmental triggers. dokumen.pubmdpi.com The controlled, stimulus-triggered crosslinking enabled by this compound is a prime example of this behavior. A polymer chain containing MMAM units can exist in a soluble, un-crosslinked state until a specific stimulus (e.g., an acidic catalyst or heat) is applied. tmoritani.com This initiates the crosslinking reaction, causing the material to transition into a swollen, insoluble hydrogel state. nih.gov This transition is a defining characteristic of a smart material.

By copolymerizing MMAM with other functional monomers, such as the temperature-responsive N-isopropylacrylamide (NIPAM) or pH-responsive acrylic acid, researchers can design multi-responsive hydrogels. nih.gov In such systems, the MMAM component provides a mechanism for permanent network formation or secondary responsiveness, allowing for the creation of complex materials for applications like controlled drug delivery and advanced sensors. dokumen.pubmdpi.com

Hydrogel fibers are an emerging material platform for applications in tissue engineering, regenerative medicine, and wearable sensors. These fibers combine the properties of hydrogels with the form factor of a textile fiber. While specific research detailing the use of MMAM in hydrogel fibers is not widely documented, its fundamental properties make it a suitable candidate for this application. The ability to form robust, covalently crosslinked polyacrylamide networks is essential for creating fibers with mechanical integrity and stability in aqueous environments. mdpi.com The self-crosslinking nature of MMAM could be exploited to fabricate hydrogel fibers through techniques like wet spinning, where a polymer solution is extruded into a coagulation bath that triggers the crosslinking reaction, solidifying the fiber.

Smart Hydrogels for Responsive Systems

Advanced Materials for Environmental Systems (e.g., Flocculants, Water Treatment)

Polyacrylamide-based polymers are extensively used as flocculants in municipal and industrial water treatment. derypol.comresearchgate.net Their primary function is to agglomerate suspended particles, forming larger aggregates (flocs) that can be easily removed through sedimentation or filtration. nih.gov The efficiency of a flocculant is heavily dependent on its molecular weight, structure (linear vs. branched), and charge density. mdpi.comeeer.org

This compound can be used as a comonomer in the synthesis of polyacrylamide flocculants to introduce controlled branching or crosslinking. atamanchemicals.com This can lead to the formation of higher molecular weight and more structured polymers, which are often more effective at bridging suspended particles, thereby improving flocculation efficiency at lower dosages. eeer.org Furthermore, the reactivity of the methoxymethyl group could be used to create flocculants that can be further modified or grafted onto surfaces for specialized water treatment applications. While acrylamide-based polymers are mainstays in this field, the incorporation of functional monomers like MMAM offers a pathway to next-generation materials with enhanced performance. mdpi.com

Development of Smart Polymer Technologies and Actuators

Smart polymer technologies often culminate in the development of actuators—devices that convert chemical or physical energy into mechanical motion. sci-hub.se Hydrogel actuators, for example, can perform work by swelling or shrinking in response to external stimuli. nih.gov The stimulus-responsive volume change inherent in smart hydrogels based on MMAM can be harnessed for actuation.

The transition from a soluble polymer to a crosslinked hydrogel network, or the change in swelling degree due to crosslinking density modulation, results in a change in the material's volume and shape. dokumen.pub By designing a material with a gradient of MMAM concentration, one could create a differential swelling/shrinking response across the material when a stimulus is applied, leading to complex motions like bending or twisting. sci-hub.se This principle allows the chemical reaction of crosslinking to be translated into a macroscopic mechanical action, forming the basis of a polymer actuator.

Contributions to Biomaterials Research and Functional Modifications

In the field of biomaterials, this compound offers several distinct advantages for the functional modification of materials and the synthesis of biocompatible devices. Its ability to form hydrogel networks is crucial for applications such as drug delivery systems and scaffolds for tissue engineering. researchgate.net

A significant contribution is its potential as a safer alternative to N-methylol-acrylamide (NMA), a common crosslinking monomer that can contain or release formaldehyde (B43269), a known hazardous substance. google.com MMAM-based systems can be designed to crosslink without the release of formaldehyde, which is a critical consideration for biomedical applications.

Furthermore, the methoxymethyl group can serve as a protecting group for the more reactive N-methylol functionality. This strategy is employed in advanced polymer synthesis to create well-defined polymer architectures. For instance, N-methoxymethyl-N-isopropylacrylamide has been used in anionic polymerization to produce well-defined, narrow molecular weight distribution block copolymers containing poly(N-isopropylacrylamide). tandfonline.com After polymerization, the methoxymethyl group is easily removed to reveal the final functional polymer, a technique that is invaluable for creating sophisticated amphiphilic block copolymers for drug delivery micelles and other advanced biomaterials. tandfonline.com This role in enabling controlled polymerization techniques highlights MMAM's contribution to the precise engineering of functional biomaterials. The use of related acrylamide (B121943) derivatives to create catechol-containing polymers for bio-adhesives further underscores the versatility of this class of monomers in biomaterials science. nih.govmostwiedzy.pl

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(Methoxymethyl)acrylamide with high purity?

  • Methodological Answer : Synthesis typically involves controlled Mannich-type reactions or Michael additions, where methoxymethylamine derivatives react with acryloyl chloride under inert atmospheres. Key steps include maintaining oxygen levels below 1000 ppm to suppress unwanted byproducts like dimerized species . Purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical. Analytical validation via GC-MS or LC-MS/MS ensures >95% purity, as outlined in technical specifications .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Essential characterization includes:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (~1°C) and decomposition thresholds.
  • Spectroscopy : NMR (¹H/¹³C) for structural confirmation, focusing on methoxymethyl (-CH2OCH3) and acrylamide (-CONH-) moieties .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity and stability under storage conditions (0–10°C) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in fume hoods to avoid inhalation of vapors (flash point: 88°C) .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent contamination .
  • Storage : Stabilize with MEHQ (50–100 ppm) and store in amber vials at 0–10°C to inhibit polymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

  • Methodological Answer : Byproduct formation (e.g., compound IV in ) is mitigated by:

  • Oxygen Control : Use nitrogen purging to maintain O2 < 1000 ppm, reducing radical-mediated side reactions .
  • Temperature Modulation : Lower reaction temperatures (20–40°C) slow competing pathways like oligomerization .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2) or phase-transfer catalysts enhance regioselectivity in methoxymethylation .

Q. What advanced analytical techniques resolve trace this compound in biological matrices?

  • Methodological Answer :

  • GC-MS/MS with Derivatization : Bromination of acrylamide derivatives improves volatility, achieving detection limits of 5 µg/L in aqueous samples .
  • LC-MS/MS Direct Analysis : Quantifies underivatized compounds in blood/tissue (LOD: 0.01 µg/L) via pentafluorophenyl isothiocyanate adducts .
  • Hemoglobin Adduct Monitoring : Edman degradation coupled with MS detects exposure biomarkers, though cross-reactivity with acrylamide requires source-specific validation .

Q. How does the methoxymethyl group influence copolymer properties in material science applications?

  • Methodological Answer : The methoxymethyl (-OCH3) group enhances:

  • Hydrophilicity : Increases water absorption in hydrogels, useful in drug delivery systems .
  • Crosslinking Density : Participates in hydrogen bonding, improving mechanical strength in resins (e.g., light-cured dental cements) .
  • Thermal Stability : TGA data shows decomposition onset at ~200°C, suitable for high-temperature polymer processing .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of acrylamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methoxymethyl with hydroxymethyl) clarifies moiety-specific effects on enzyme inhibition .
  • Dose-Response Validation : Replicate assays (e.g., viral target IC50 measurements) under standardized conditions (pH, temperature) to isolate confounding variables .

Q. What strategies reconcile conflicting data on environmental persistence of this compound?

  • Methodological Answer :

  • Environmental Fate Studies : Use isotopically labeled (¹⁴C) compounds to track degradation pathways in soil/water systems .
  • QSAR Modeling : Predict half-lives based on logP (estimated 0.85) and hydrolysis rates, validated against EPA Toxic Release Inventory data (annual release: 3–146 tonnes) .

Tables of Key Data

Property Value Method Reference
Melting Point1°CDSC
Boiling Point92°C at 0.1 mmHgVacuum Distillation
Detection Limit (GC-MS)5 µg/LBromination Derivatization
Hemoglobin Adduct LOD0.01 µg/L bloodLC-MS/MS

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Reactant of Route 1
N-(Methoxymethyl)acrylamide
Reactant of Route 2
N-(Methoxymethyl)acrylamide

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